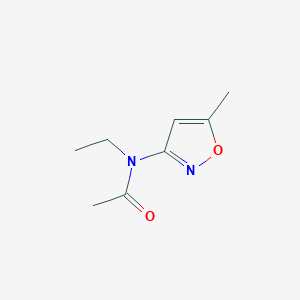
Methyloleat
Übersicht
Beschreibung
Methyl oleate is an organic compound with the molecular formula C₁₉H₃₆O₂. It is an ester formed from oleic acid and methanol. This compound is a colorless liquid at room temperature and is known for its characteristic odor. Methyl oleate is a significant component of biodiesel and is widely used in various industrial applications due to its favorable chemical properties.
Wissenschaftliche Forschungsanwendungen
Methyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic analysis and as an intermediate in the synthesis of various chemicals.
Biology: Employed in studies related to lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, wetting agents, stabilizers, textile treatments, plasticizers, rubbers, and waxes.
Wirkmechanismus
Target of Action
Methyl oleate, also known as methyl cis-9-octadecenoate, is a methyl ester of oleic acid . It primarily targets the C=C double bond in oleic acid . This bond is crucial for the compound’s interaction with its targets and the subsequent changes that occur.
Mode of Action
Methyl oleate interacts with its targets through a process called olefin metathesis . This is a reaction that results in the redistribution of the carbon-carbon double bonds in olefins (alkenes). In the case of methyl oleate, it undergoes metathesis to yield 50% (equilibrium conversion) of 9-octadecene (a lube oil range hydrocarbon intermediate) and dimethyl 9-octadecendioate (used for the production of macrocyclic compounds) .
Biochemical Pathways
The primary biochemical pathway affected by methyl oleate is the olefin metathesis pathway . This pathway involves the breaking and making of carbon-carbon double bonds, leading to the formation of new compounds. The downstream effects include the production of a variety of platform chemicals with potential industrial applications .
Pharmacokinetics
Given its lipophilic nature , it can be inferred that it may have good bioavailability and could be distributed widely in the body
Result of Action
The action of methyl oleate results in the production of new compounds. For instance, it can yield 9-octadecene, a lube oil range hydrocarbon intermediate, and dimethyl 9-octadecendioate, which is used for the production of macrocyclic compounds . These products have potential industrial applications, demonstrating the utility of methyl oleate’s action.
Action Environment
The action of methyl oleate can be influenced by environmental factors. For example, the methyl oleate monolayers at the air-water interface undergo ozonolysis, resulting in the rapid loss of material through the cleavage of the C=C bond and the evaporation/dissolution of reaction products . This suggests that the presence of ozone and the interface between air and water can significantly affect the action, efficacy, and stability of methyl oleate.
Biochemische Analyse
Biochemical Properties
Methyl oleate plays a crucial role in biochemical reactions, particularly in the hydration of unsaturated C–C bonds . The enzyme oleate hydratase catalyzes the addition of water to the C=C double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor that functions to optimize the active site structure .
Cellular Effects
The cellular effects of methyl oleate are primarily related to its role in detoxifying free long-chain fatty acids . These fatty acids can potentially destroy outer membranes, causing lysis of protoplasts and subsequent leakage of proteins, cell-associated fatty acids, and nucleic acids .
Molecular Mechanism
The molecular mechanism of action of methyl oleate involves its interaction with the enzyme oleate hydratase . The enzyme requires an FAD cofactor that functions to optimize the active site structure . A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position .
Temporal Effects in Laboratory Settings
It is known that the enzyme oleate hydratase, which interacts with methyl oleate, can be improved through systematic protein engineering and directed evolution .
Metabolic Pathways
Methyl oleate is involved in the metabolic pathway of the hydration of unsaturated C–C bonds . The enzyme oleate hydratase, which requires an FAD cofactor, plays a crucial role in this process .
Subcellular Localization
It is known that fatty acid hydratases, which interact with methyl oleate, are unique to microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl oleate is primarily synthesized through the esterification of oleic acid with methanol. This reaction typically involves the use of a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated and refluxed for about 10 hours. After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral using sodium methoxide. The product is then washed with water, dried using anhydrous calcium chloride, and purified by reduced pressure distillation .
Industrial Production Methods
In industrial settings, methyl oleate is produced by adding oleic acid and methanol into a pressure reaction kettle, followed by the addition of a methanesulfonic acid catalyst. The mixture undergoes primary esterification at 140°C and 0.7 MPa. After pressure relief, additional methanol is added for secondary esterification under the same conditions. The crude methyl oleate is separated from the catalyst using a centrifugal machine, and the final product is obtained through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl oleate undergoes various chemical reactions, including:
Oxidation: Methyl oleate can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: It can be reduced to form saturated esters.
Substitution: Methyl oleate can participate in substitution reactions, such as halogenation and hydroxybromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation can be carried out using halogens like bromine, and hydroxybromination can be achieved using N-bromosuccinimide.
Major Products
Oxidation: Epoxides, hydroperoxides, and other oxygenated compounds.
Reduction: Saturated esters such as methyl stearate.
Substitution: Halogenated esters and bromohydrins.
Vergleich Mit ähnlichen Verbindungen
Methyl oleate is often compared with other fatty acid esters such as:
Methyl stearate: A saturated ester with similar applications but different chemical reactivity due to the absence of double bonds.
Methyl linoleate: An ester with two double bonds, making it more reactive in oxidation reactions compared to methyl oleate.
Methyl palmitate: A saturated ester with a shorter carbon chain, leading to different physical properties and applications.
Methyl oleate is unique due to its single double bond, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
methyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062435, DTXSID40883778 | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1937-62-8, 67762-38-3, 2462-84-2 | |
| Record name | Methyl elaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl elaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl elaidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 9-octadecenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ELAIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






silyl](/img/structure/B55129.png)









